molecular formula C18H29N3O2 B2915501 rac-tert-butylN-[(3R,4R)-3-(aminomethyl)-1-benzylpiperidin-4-yl]carbamate,trans CAS No. 2460740-39-8

rac-tert-butylN-[(3R,4R)-3-(aminomethyl)-1-benzylpiperidin-4-yl]carbamate,trans

Cat. No.: B2915501
CAS No.: 2460740-39-8
M. Wt: 319.449
InChI Key: ZBUVKVYLZGMKBK-HZPDHXFCSA-N
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Description

Tert-butyl N-[(3R,4R)-3-(aminomethyl)-1-benzylpiperidin-4-yl]carbamate is a chemical compound with the CAS Number: 2460740-39-8 . It has a molecular weight of 319.45 . The compound is stored at room temperature and appears as a powder . The IUPAC name for this compound is tert-butyl ((3R,4R)-3-(aminomethyl)-1-benzylpiperidin-4-yl)carbamate .


Molecular Structure Analysis

The Inchi Code for this compound is 1S/C18H29N3O2/c1-18(2,3)23-17(22)20-16-9-10-21(13-15(16)11-19)12-14-7-5-4-6-8-14/h4-8,15-16H,9-13,19H2,1-3H3,(H,20,22)/t15-,16-/m1/s1 . This code provides a specific textual representation of the compound’s molecular structure.


Physical and Chemical Properties Analysis

The physical form of Tert-butyl N-[(3R,4R)-3-(aminomethyl)-1-benzylpiperidin-4-yl]carbamate is a powder . It is stored at room temperature .

Scientific Research Applications

Metalation and Alkylation

Tert-butyl carbamate derivatives of aminomethyltrialkylsilanes, which includes compounds similar to the specified chemical, have demonstrated their ability for metalation between nitrogen and silicon. This process is followed by an efficient reaction with various electrophiles. When a benzyl group is attached to nitrogen, benzylic deprotonation competes with deprotonation next to silicon, indicating a pathway for preparing α-functionalized α-amino silanes (Sieburth, Somers, & O'hare, 1996).

Transformations of Amino Protecting Groups

The N-tert-butyldimethylsilyloxycarbonyl group, a type of silyl carbamate, has been synthesized from common amino protecting groups like N-tert-butoxycarbonyl (Boc) and N-benzyloxycarbonyl (Z). This process, involving tert-butyldimethylsilane and certain catalysts, results in the high-yield formation of N-ester type compounds, showcasing the versatility of tert-butyl carbamate derivatives in chemoselective transformations (Sakaitani & Ohfune, 1990).

Asymmetric Synthesis of Amines

N-tert-Butanesulfinyl imines, closely related to tert-butyl carbamate compounds in their use for amine protection, serve as versatile intermediates for the asymmetric synthesis of amines. This method provides a wide range of highly enantioenriched amines, indicating the critical role of tert-butyl carbamate derivatives in facilitating asymmetric synthesis and catalysis (Ellman, Owens, & Tang, 2002).

Safety and Hazards

The safety information for this compound includes several hazard statements: H302, H315, H319, H335 . These codes correspond to specific hazards associated with the compound. Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 . These codes provide guidance on how to handle the compound safely.

Properties

IUPAC Name

tert-butyl N-[(3R,4R)-3-(aminomethyl)-1-benzylpiperidin-4-yl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H29N3O2/c1-18(2,3)23-17(22)20-16-9-10-21(13-15(16)11-19)12-14-7-5-4-6-8-14/h4-8,15-16H,9-13,19H2,1-3H3,(H,20,22)/t15-,16-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBUVKVYLZGMKBK-HZPDHXFCSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCN(CC1CN)CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H]1CCN(C[C@H]1CN)CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H29N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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